1-Methanesulfonyl-3-methylazetidin-3-amine hydrochloride
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Overview
Description
1-Methanesulfonyl-3-methylazetidin-3-amine hydrochloride is a chemical compound with the molecular formula C₅H₁₃ClN₂O₂S and a molecular weight of 200.69 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-Methanesulfonyl-3-methylazetidin-3-amine hydrochloride involves several steps. One common method includes the reaction of 3-methylazetidin-3-amine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield.
Chemical Reactions Analysis
1-Methanesulfonyl-3-methylazetidin-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium azide or sodium methoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce azetidine derivatives with different functional groups.
Scientific Research Applications
1-Methanesulfonyl-3-methylazetidin-3-amine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Mechanism of Action
The mechanism of action of 1-Methanesulfonyl-3-methylazetidin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-Methanesulfonyl-3-methylazetidin-3-amine hydrochloride can be compared with similar compounds such as:
3-Methylazetidin-3-amine: Lacks the methanesulfonyl group, resulting in different chemical properties and reactivity.
1-Methanesulfonylazetidine: Lacks the methyl group on the azetidine ring, leading to variations in biological activity and chemical behavior.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C5H13ClN2O2S |
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Molecular Weight |
200.69 g/mol |
IUPAC Name |
3-methyl-1-methylsulfonylazetidin-3-amine;hydrochloride |
InChI |
InChI=1S/C5H12N2O2S.ClH/c1-5(6)3-7(4-5)10(2,8)9;/h3-4,6H2,1-2H3;1H |
InChI Key |
MGUSZENKHSVBJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C1)S(=O)(=O)C)N.Cl |
Origin of Product |
United States |
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